1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Catalog No.
S3004030
CAS No.
571150-67-9
M.F
C14H11ClN2O2S
M. Wt
306.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-...

CAS Number

571150-67-9

Product Name

1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid

Molecular Formula

C14H11ClN2O2S

Molecular Weight

306.76

InChI

InChI=1S/C14H11ClN2O2S/c1-8-11-6-12(14(18)19)20-13(11)17(16-8)7-9-2-4-10(15)5-3-9/h2-6H,7H2,1H3,(H,18,19)

InChI Key

CBYFTRBPUXVCOQ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C=C(S2)C(=O)O)CC3=CC=C(C=C3)Cl

solubility

soluble

CMTPCA is an organic compound containing elements including carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. While CMTPCA itself has not been extensively studied, research has explored compounds with similar structures for potential applications in medicinal chemistry [].

Here are some areas of scientific research where similar structures are being investigated:

  • Drug Discovery

    Heterocyclic compounds, which contain multiple ring structures like CMTPCA, are a major class of interest in drug discovery due to their diverse biological properties. Researchers are studying these compounds to understand how they interact with biological targets and potentially develop new therapeutic agents.

  • Antimicrobial Activity

    Some heterocyclic compounds have been shown to exhibit antimicrobial activity against bacteria and fungi []. Research in this area is ongoing to identify new compounds with potential as antibiotics or antifungals [].

1-[(4-Chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound characterized by its unique thieno[2,3-c]pyrazole structure. Its molecular formula is C₁₄H₁₁ClN₂O₂S, and it has a molecular weight of approximately 306.77 g/mol. This compound features a chlorinated phenyl group attached to a thieno-pyrazole skeleton, which is notable for its potential biological activities and applications in medicinal chemistry .

Typical of carboxylic acids and heterocycles. Key reactions include:

  • Acid-Base Reactions: The carboxylic acid group can act as an acid, donating protons in aqueous solutions.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents.

This compound exhibits significant biological activity, particularly in pharmacology:

  • Antimicrobial Properties: Research indicates that compounds with thieno-pyrazole structures exhibit antimicrobial effects against various pathogens.
  • Anticancer Activity: Preliminary studies suggest potential anticancer properties, making it a candidate for further investigation in cancer therapeutics.
  • Anti-inflammatory Effects: The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases .

Several synthetic routes have been developed for the preparation of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:

  • Condensation Reactions: Starting from appropriate thieno-pyrazole precursors, condensation with chlorobenzyl derivatives can yield the target compound.
  • Cyclization Methods: Utilizing cyclization techniques involving thioketones and hydrazines can facilitate the formation of the thieno-pyrazole framework.
  • Functional Group Modifications: Post-synthesis modifications such as chlorination or methylation can be employed to achieve the desired functional groups on the molecule.

The applications of this compound are diverse and include:

  • Pharmaceutical Development: It serves as a lead compound for designing new drugs targeting microbial infections and cancer.
  • Research Tool: It is utilized in biological research to study mechanisms of action related to its antimicrobial and anticancer properties.
  • Chemical Probes: The compound can act as a chemical probe in proteomics and metabolic studies due to its unique structure .

Interaction studies are crucial for understanding the mechanism of action of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins involved in disease pathways reveal its potential therapeutic targets.
  • Enzyme Inhibition Assays: Studies assessing its inhibitory effects on various enzymes provide insights into its biological mechanisms.
  • Cellular Uptake Studies: Understanding how the compound enters cells helps elucidate its bioavailability and efficacy in vivo.

Several compounds share structural similarities with 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
3-Methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acidC₁₃H₉ClN₂O₂SLacks chlorophenyl substitution
1-(2-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acidC₁₄H₉ClN₂O₂SDifferent chlorine positioning
1-(4-Chlorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acidC₁₃H₉ClN₂O₂Similar pyrazole structure without thieno moiety

Uniqueness

The uniqueness of 1-[(4-chlorophenyl)methyl]-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid lies in its specific combination of a chlorinated phenyl group with a thieno-pyrazole framework, conferring distinct biological activities and potential therapeutic applications not found in other similar compounds.

The formation of the thieno[2,3-c]pyrazole core structure represents a fundamental challenge in heterocyclic chemistry, requiring precise control over regioselectivity and reaction conditions. Several innovative synthetic approaches have been developed to access this important scaffold efficiently [1] [2].

Traditional Knorr-Type Cyclocondensation Approach

The most well-established method for thieno[2,3-c]pyrazole synthesis involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic conditions. This approach typically provides yields of 65-85% and offers good reliability for substrate scope exploration [1]. The reaction proceeds through initial nucleophilic attack of the hydrazine on the carbonyl functionality, followed by cyclization and dehydration to form the aromatic pyrazole ring fused to the thiophene moiety.

Thorpe-Ziegler Cyclization Method

A particularly effective approach utilizes the Thorpe-Ziegler cyclization of chloropyrazolecarbonitrile intermediates in the presence of ethanolic sodium ethoxide. This method provides excellent regioselectivity with yields ranging from 70-80% [1]. The transformation begins with the formation of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole derivatives through nucleophilic displacement of chlorine followed by intramolecular cyclization.

Elemental Sulfur-Mediated Synthesis

An innovative methodology employs elemental sulfur in combination with sodium borohydride to generate reactive sulfur species that participate in thieno ring formation [1]. This approach involves treating chloropyrazolecarbonitrile compounds with elemental sulfur under reducing conditions, followed by alkylation with α-halogenated compounds to afford S-alkylated mercaptopyrazole carbonitrile intermediates. Subsequent Thorpe-Ziegler cyclization provides the desired thieno[2,3-c]pyrazole products.

Palladium-Catalyzed Approaches

Transition metal-catalyzed methods offer alternative pathways for thieno[2,3-c]pyrazole construction. Palladium-catalyzed cyclization reactions utilizing 3-bromothiophene-2-carbaldehyde derivatives with benzophenone hydrazone provide moderate yields of 40-50% but offer excellent functional group tolerance [3]. These methods are particularly valuable for incorporating complex substituents that might not survive harsher reaction conditions.

Regioselective N-Alkylation Strategies for 1-Position Functionalization

The regioselective introduction of substituents at the N1 position of pyrazole rings represents a critical synthetic challenge, as uncontrolled alkylation often leads to mixtures of N1 and N2 regioisomers [4] [5].

Electronic and Steric Control Factors

The regioselectivity of N-alkylation is governed by both electronic and steric factors. Electron-withdrawing substituents at the C3 position of pyrazoles significantly enhance N1 selectivity by reducing the basicity of the N2 nitrogen atom. For example, 3-nitropyrazoles consistently show N1/N2 ratios exceeding 99:1 under optimized conditions [4]. Steric hindrance from bulky substituents adjacent to the nitrogen atoms also plays a crucial role in directing regioselectivity.

Potassium Carbonate-Dimethyl Sulfoxide Mediated Reactions for N1 Selectivity

The combination of potassium carbonate with dimethyl sulfoxide has emerged as a highly effective system for achieving exceptional N1 regioselectivity in pyrazole alkylation reactions [4] [6].

Mechanism and Optimization

The superbasic medium created by K₂CO₃ in DMSO generates highly nucleophilic pyrazolate anions while simultaneously weakening the electrostatic interactions between metal cations and anions through DMSO coordination [4]. This system operates optimally at temperatures ranging from room temperature to 80°C, providing N1/N2 selectivities exceeding 99:1 with yields of 85-94%.

Substrate Scope and Limitations

The K₂CO₃-DMSO system demonstrates broad substrate tolerance, accommodating various alkyl halides including primary and secondary electrophiles [4]. Benzyl halides and phenethyl derivatives provide excellent results, while tertiary halides generally fail due to competing elimination reactions. The method shows particular effectiveness with 3-substituted pyrazoles bearing electron-withdrawing groups such as nitro, cyano, and ester functionalities.

Reaction Optimization Parameters

Critical optimization studies have identified key reaction parameters for maximizing both yield and selectivity. The optimal K₂CO₃ to substrate ratio ranges from 2.5:1 to 3:1, while reaction temperatures between 60-80°C provide the best balance of rate and selectivity [4]. Reaction times typically range from 30 minutes to 4 hours depending on the electrophile reactivity.

Alternative Base Systems for Substitution Control

Sodium Hydride in Tetrahydrofuran

Sodium hydride in THF represents another highly effective system for N1-selective alkylation, particularly for indazole and related bicyclic systems [7]. This combination provides N1/N2 selectivities ranging from 95:5 to greater than 99:1 with yields of 70-95%. The strong basicity of NaH ensures complete deprotonation, while THF provides optimal solvation for both the base and substrate.

Lithium Hexamethyldisilazide Systems

For particularly sensitive substrates requiring low-temperature conditions, LiHMDS in THF provides excellent N1 selectivity with yields of 80-95% [8]. The low nucleophilicity of the hexamethyldisilazide anion minimizes competing side reactions, while the strong basicity ensures efficient deprotonation even at -78°C.

Cesium Carbonate in Dimethylformamide

High-temperature stable base systems utilizing Cs₂CO₃ in DMF enable alkylation of challenging substrates at temperatures up to 100°C [6]. This system provides N1/N2 selectivities of 90:10 to 95:5 with yields of 75-90%, making it particularly valuable for sluggish electrophiles or sterically hindered substrates.

Ionic Liquid-Based Systems

Environmentally sustainable approaches employ ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]) as both solvent and reaction medium [9]. These systems operate at elevated temperatures (110°C) with K₂CO₃ as base, providing good yields of 65-82% with N1/N2 selectivities ranging from 82:18 to 95:5. The ionic liquid can be recycled multiple times without significant loss of activity.

Chlorophenylmethyl Group Attachment Methodologies

The introduction of 4-chlorophenylmethyl substituents requires specialized strategies that accommodate both the steric bulk and electronic properties of this pharmacologically important group [15].

Direct Alkylation with 4-Chlorobenzyl Halides

The most straightforward approach involves direct alkylation using 4-chlorobenzyl bromide or chloride under basic conditions [15]. Optimal conditions typically employ K₂CO₃ in DMF or DMSO at temperatures of 60-100°C, providing yields of 65-85% with excellent regioselectivity when applied to appropriately substituted pyrazole substrates.

Phase Transfer Catalysis Methods

Phase transfer catalytic systems utilizing tetrabutylammonium bromide or similar quaternary ammonium salts enable efficient benzylation under biphasic conditions [9]. These methods operate with aqueous sodium hydroxide and organic solvents, providing good yields while minimizing the use of polar aprotic solvents.

Microwave-Assisted Procedures

Microwave irradiation significantly accelerates benzylation reactions, reducing reaction times from several hours to 10-30 minutes while maintaining or improving yields [15]. The enhanced reaction rates result from more efficient heating and improved mass transfer under microwave conditions.

Suzuki-Miyaura Cross-Coupling Approaches

For substrates containing appropriate leaving groups, Suzuki-Miyaura cross-coupling with 4-chlorophenylboronic acid derivatives provides an alternative route . These palladium-catalyzed reactions offer excellent functional group tolerance and can be performed under relatively mild conditions with yields of 70-90%.

Optimized Synthetic Approaches for Scale-Up and Yield Enhancement

The translation of laboratory-scale syntheses to pilot and manufacturing scales requires systematic optimization of reaction parameters, equipment selection, and process safety considerations [17] [18].

Heat and Mass Transfer Optimization

Scale-up from milligram to gram quantities (10x scale-up) primarily involves optimization of heat transfer and mixing efficiency [19]. Smaller reactor vessels with improved stirring systems maintain yields of 95-100% while reducing heat transfer limitations. Temperature profiling and enhanced mixing become critical at 100x scale-up (gram to decagram), where mass transfer limitations may affect yield retention to 90-98%.

Equipment Selection and Process Design

Transition to kilogram scale (1000x scale-up) requires careful equipment selection and process safety evaluation [18]. Continuous processing and modular reactor designs offer advantages in terms of heat removal, product quality, and safety. Yield retention typically ranges from 85-95% at this scale, with cost reductions of 30-50% compared to smaller scales.

Process Analytical Technology Implementation

Pilot scale operations (kilogram to decagram) benefit significantly from process analytical technology (PAT) implementation [17]. Real-time monitoring of reaction progress, temperature, and product quality enables better process control and yield optimization. Automated control systems reduce variability and improve reproducibility, with yield retention of 80-90% and cost reductions of 40-60%.

Manufacturing Scale Considerations

Manufacturing scale operations exceeding 100 kg require integrated waste treatment systems and energy recovery processes [18]. While yield retention may decrease to 75-85%, cost reductions of 50-70% make these scales economically attractive. Comprehensive process safety analysis and regulatory compliance become paramount at manufacturing scales.

Green Chemistry Applications to Synthesis

The implementation of green chemistry principles in thieno[2,3-c]pyrazole synthesis focuses on waste reduction, energy efficiency, and the use of environmentally benign solvents and reagents [20] [21].

Water as a Sustainable Solvent

Aqueous reaction media offer significant environmental advantages for multicomponent reactions leading to thieno[2,3-c]pyrazole derivatives [20]. Water-based systems typically operate at temperatures of 60-90°C with residence times of 15-60 minutes, achieving yields of 80-95%. The use of water eliminates organic solvent waste and simplifies product isolation through precipitation or crystallization.

Solvent-Free Methodologies

Solid-state grinding reactions and neat reaction conditions eliminate solvent requirements entirely [20]. These approaches typically require mechanical activation through ball milling or manual grinding, with reaction times of 30 minutes to 2 hours. Yields often exceed those of solution-phase reactions (85-95%) while dramatically reducing waste generation.

Microwave and Ultrasound Activation

Energy-efficient activation methods including microwave irradiation and ultrasonic treatment reduce reaction times and energy consumption [20]. Microwave-assisted syntheses typically operate for 5-30 minutes compared to several hours for conventional heating, achieving yields of 80-95%. Ultrasonic activation provides similar benefits with moderate energy requirements and good scalability.

Biocatalytic Approaches

Enzymatic methods offer exceptional selectivity and mild reaction conditions for specific transformations [22]. Engineered methyltransferases achieve greater than 99% regioselectivity for N-alkylation reactions under physiological conditions (25-37°C, pH 7-8). While substrate scope may be limited, the perfect selectivity and mild conditions make these methods attractive for specific applications.

Flow Chemistry Adaptations for Process Improvement

Flow chemistry provides numerous advantages for thieno[2,3-c]pyrazole synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform telescoped sequences [23] [24].

Continuous Alkylation Processes

Microreactor systems enable continuous N-alkylation with precise temperature and residence time control [23]. Flow rates of 0.1-1.0 mL/min with residence times of 2-30 minutes provide yield improvements of 10-25% compared to batch processes. The continuous nature eliminates thermal cycling and reduces exposure to hazardous reagents.

Sequential Coupling Reactions

Packed-bed reactors facilitate sequential transformations without intermediate isolation [24]. These systems operate with flow rates of 0.5-2.0 mL/min and residence times of 5-60 minutes, achieving yield improvements of 15-30%. The elimination of workup steps between transformations significantly reduces waste generation and improves overall process efficiency.

Temperature and Pressure Control

Specialized flow reactors enable precise control of reaction parameters that are difficult to achieve in batch systems [23]. Heat-exchange reactors provide excellent temperature control with minimal thermal gradients, while pressurized reactors enable safe handling of high-pressure reactions. These capabilities often result in improved selectivity and yield.

Safety Enhancements

Flow chemistry provides inherent safety advantages through reduced inventory of hazardous intermediates and better containment of reactive species [23]. Real-time monitoring capabilities enable immediate detection and response to process deviations. The small internal volumes of flow reactors minimize the consequences of potential safety incidents.

Scale-Up and Parallel Processing

Flow systems offer excellent scale-up characteristics through numbering-up strategies using parallel microreactors [23]. This approach maintains the beneficial characteristics of small-scale reactors while achieving higher throughput. Parallel processing also enables simultaneous optimization studies and accelerated process development.

XLogP3

4.1

Dates

Last modified: 08-17-2023

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